3,4-Dimethoxy-5-(prop-1-en-1-yl)benzoic acid is an organic compound with the molecular formula and a molecular weight of 222.24 g/mol. This compound features a benzoic acid core with two methoxy groups and a prop-1-en-1-yl substituent, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science.
This compound is classified under benzoic acids and derivatives, specifically as a substituted benzoic acid due to the presence of the carboxylic acid functional group. The methoxy groups are indicative of its aromatic nature, enhancing its reactivity and interaction with biological systems. It can be sourced from chemical suppliers or synthesized through various organic synthesis methods.
The synthesis of 3,4-dimethoxy-5-(prop-1-en-1-yl)benzoic acid typically involves several key steps:
Industrial production often utilizes catalytic methods to enhance yield and purity, with controlled temperature and pressure being critical for optimal reaction conditions.
The molecular structure of 3,4-dimethoxy-5-(prop-1-en-1-yl)benzoic acid can be represented by its chemical formula . Key structural data includes:
Property | Data |
---|---|
Molecular Formula | C₁₂H₁₄O₄ |
Molecular Weight | 222.24 g/mol |
IUPAC Name | 3,4-Dimethoxy-5-prop-1-enylbenzoic acid |
InChI | InChI=1S/C12H14O4/c1-4-5-8-6-9(12(13)14)7-10(15-2)11(8)16-3/h4-7H,1-3H3,(H,13,14) |
InChI Key | QJMYJBBBKJWVDQ-UHFFFAOYSA-N |
Canonical SMILES | CC=CC1=C(C(=CC(=C1)C(=O)O)OC)OC |
This structure highlights the unique arrangement of functional groups that contribute to its reactivity and biological activity.
3,4-Dimethoxy-5-(prop-1-en-1-yl)benzoic acid can participate in various chemical reactions typical for benzoic acids:
These reactions are crucial for modifying the compound for specific applications in research and industry.
The mechanism of action for 3,4-dimethoxy-5-(prop-1-en-1-yl)benzoic acid involves its interaction with biological targets at the molecular level. The presence of methoxy and prop-1-en-1-yl groups enhances its binding affinity to various receptors and enzymes:
These interactions are essential for understanding its potential therapeutic effects.
The physical properties of 3,4-dimethoxy-5-(prop-1-en-1-yl)benzoic acid include:
Property | Value |
---|---|
Appearance | White crystalline solid |
Melting Point | Approximately 100–105 °C |
Solubility | Soluble in organic solvents; limited solubility in water |
Chemical properties include its reactivity as an acid (pKa around 4–5), making it suitable for various chemical transformations .
3,4-Dimethoxy-5-(prop-1-en-1-yl)benzoic acid has several applications across different fields:
The versatility of this compound makes it valuable in both academic research and industrial applications.
The Claisen-Schmidt condensation serves as the foundational step for introducing the (E)-configured propenyl side chain to the benzoic acid core. This base-catalyzed reaction couples 3,4-dimethoxybenzaldehyde with a propenyl ketone derivative (e.g., propanone) under mild alkaline conditions. The mechanism involves the deprotonation of the ketone to form an enolate ion, which subsequently attacks the carbonyl carbon of the aldehyde, generating an α,β-unsaturated ketone intermediate. The reaction typically employs sodium hydroxide (10–20 wt%) in ethanol/water solvent systems at ambient temperatures (25–30°C), achieving yields of 70–85% [1] [4].
Table 1: Optimization Parameters for Claisen-Schmidt Condensation
Parameter | Standard Conditions | Optimized Conditions | Impact on Yield |
---|---|---|---|
Catalyst Concentration | 10% NaOH | 15% NaOH | ↑ 12% |
Temperature | 25°C | 30°C | ↑ 8% |
Solvent Ratio (EtOH:H₂O) | 1:1 | 3:1 | ↑ 15% |
Reaction Time | 24 hours | 18 hours | No significant change |
Critical to stereoselectivity is the rigorous exclusion of protic solvents during workup, which prevents isomerization of the (E)-alkene configuration. Microwave-assisted protocols reported in green chemistry studies reduce reaction times to 15–30 minutes but require specialized equipment [7].
Conversion of the propenyl ketone intermediate to the carboxylic acid functionality employs transition metal-catalyzed oxidation. Industrial protocols favor solvent-free systems using Pd/C (1–2 mol%) or RuO₂ (0.5 mol%) catalysts under compressed air (0.1–0.4 MPa) at 50–60°C. This method achieves 80–92% conversion with minimal over-oxidation byproducts [1] [5]. Temperature control proves critical: Below 50°C, conversion drops below 60%, while above 65°C, decarboxylation dominates, reducing yields by 25–30%.
Table 2: Catalytic Systems for Carboxylic Acid Formation
Catalyst | Oxidant | Temperature | Conversion | Byproducts |
---|---|---|---|---|
Pd/C (2 mol%) | Compressed air | 55°C | 92% | <5% aldehydes |
RuO₂ (0.5 mol%) | O₂ (1 atm) | 60°C | 88% | <8% quinones |
KMnO₄ | H₂O₂ | 80°C | 75% | 15% cleaved products |
A patented homogeneous process eliminates solvents entirely by mixing fresh mesitylene-derived feeds with recycled streams and cobalt naphthenate catalyst (0.1–0.5 wt%). This method operates at 120–140°C with air flow rates of 200–300 m³/h, enabling continuous acid production with acid values of 3.0–4.0 mg KOH/g [5].
Purification of 3,4-Dimethoxy-5-(prop-1-en-1-yl)benzoic acid faces significant hurdles due to its low solubility in polar solvents (water solubility: <0.1 g/L) and moderate solubility in alcohols. Industrial-scale recrystallization uses acetonitrile-methanol mixtures (4:1 v/v) under reflux, followed by gradient cooling to 4°C. This yields needle-like crystals with 95% purity, though solvent residues persist at 0.3–0.8 wt% even after vacuum drying at 40°C [1] [5].
Challenges include:
Table 3: Solvent Performance in Recrystallization
Solvent System | Purity Achieved | Recovery Yield | Residual Solvent |
---|---|---|---|
Acetonitrile-methanol (4:1) | 95% | 78% | 0.5% |
Ethyl acetate | 89% | 82% | 1.2% |
Chloroform | 93% | 65% | 0.8% |
Laboratory-scale synthesis (≤1 kg batches) prioritizes flexibility, employing stepwise protocols: Claisen-Schmidt condensation followed by Jones oxidation. Yields reach 60–75% but generate 20–30 L/kg solvent waste. In contrast, industrial processes integrate reaction steps using continuous flow reactors, reducing processing times by 40% and solvent usage to 5 L/kg [1] [7].
Key distinctions include:
Economic analyses confirm that solvent-free oxidation reduces production costs by 25% versus acetic acid-based systems, though it requires high-precision temperature control (±2°C) to suppress byproducts. Hybrid models now emerging combine microwave-assisted Claisen-Schmidt condensation (lab innovation) with continuous oxidation (industrial process) for yields exceeding 85% at pilot scales [7].
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